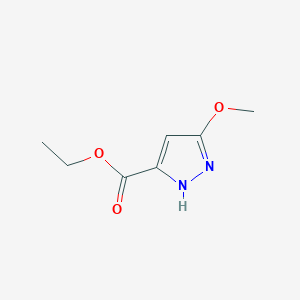

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPCBOQOBERTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, using reagents like sodium methoxide or ethylamine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: The major product is often the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its role enhances crop protection and yield, making it a valuable asset in modern agriculture.

Key Findings:

- Fungicides : The compound has shown efficacy in formulations targeting fungal pathogens.

- Herbicides : It contributes to the development of selective herbicides that minimize damage to crops while controlling weeds.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.

Case Studies:

- Anti-inflammatory Properties : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis.

- Analgesic Activity : Research has highlighted its potential in developing analgesics with fewer side effects than traditional pain relievers.

Material Science

The compound is also being investigated for its utility in material science, especially in the formulation of specialty polymers and coatings.

Applications:

- Polymer Formulation : this compound enhances the durability and environmental resistance of polymers.

- Coatings : It is incorporated into coatings that require improved mechanical properties and resistance to degradation.

Organic Synthesis

In organic chemistry laboratories, this compound serves as a reagent in various synthetic pathways.

Synthetic Utility:

- Reagent for Complex Molecules : It facilitates the construction of complex molecular architectures required for advanced research projects.

- Isolation of Impurities : The compound can be effectively used in preparative chromatography for isolating impurities during synthesis processes .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agricultural Chemistry | Fungicides, Herbicides | Enhanced crop protection and yield |

| Pharmaceutical Development | Anti-inflammatory agents, Analgesics | Potential for reduced side effects |

| Material Science | Specialty polymers, Coatings | Improved durability and resistance |

| Organic Synthesis | Reagent for complex molecules | Facilitates organic synthesis |

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it exhibits properties typical of pyrazole derivatives, such as the ability to interact with various biological targets.

Target Interactions

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Specifically, it has shown activity against several enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory responses. The compound's mechanism likely involves:

- Hydrogen bonding and hydrophobic interactions with target enzymes.

- Modulation of cell signaling pathways , particularly the MAPK/ERK pathway, which affects cell proliferation and survival.

Biochemical Pathways

This compound influences various biochemical pathways, including:

- Gene expression regulation associated with apoptosis and cell cycle control.

- Interaction with hydrolases and oxidoreductases, enhancing their catalytic activities.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways . For example, it has been reported to affect the expression of genes involved in tumorigenesis and metastasis.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity in animal models. This suggests potential applications in pain management therapies.

Enzyme Inhibition Studies

A study focusing on the enzyme inhibition capabilities of this compound revealed its effectiveness against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited subnanomolar activity against these enzymes, indicating its potential as a multi-target-directed ligand .

Cellular Studies

In vitro studies utilizing BV-2 microglial cells demonstrated that the compound possesses neuroprotective properties, reducing oxidative stress markers and inflammatory responses at low concentrations (0.01 μM)【3】. These findings support further exploration into its therapeutic applications for neurodegenerative diseases.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry : Used as a precursor for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine : Explored for anti-inflammatory, analgesic, and anticancer applications.

- Industry : Utilized in developing agrochemicals with specific properties【1】【4】.

Summary Table of Biological Activities

Q & A

Q. What theoretical frameworks guide the study of this compound in agrochemical research?

- Answer: Structure-Activity Relationship (SAR) models link substituent effects (e.g., methoxy group position) to herbicidal activity. Quantum mechanical calculations predict interaction with plant enzyme targets (e.g., acetolactate synthase ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.